3-fluoro-N-(pyridin-4-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTWXEOKGHKFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304118 | |
| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113204-24-3 | |
| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113204-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Fluoro N Pyridin 4 Yl Benzamide
Retrosynthetic Analysis of 3-fluoro-N-(pyridin-4-yl)benzamide
A retrosynthetic analysis of this compound logically disconnects the molecule at the robust amide bond. This primary disconnection reveals two key starting materials: 3-fluorobenzoic acid and 4-aminopyridine (B3432731). This approach simplifies the synthetic strategy by breaking down the target molecule into readily available or synthetically accessible precursors. The forward synthesis, therefore, hinges on the efficient formation of the amide linkage between these two fragments.
Figure 1: Retrosynthetic Disconnection of this compound
Contemporary Synthetic Routes to this compound
The contemporary synthesis of this compound is primarily achieved through the coupling of 3-fluorobenzoic acid and 4-aminopyridine. This involves the activation of the carboxylic acid moiety of 3-fluorobenzoic acid to facilitate the nucleophilic attack by the amino group of 4-aminopyridine.
Amide Bond Formation Strategies
The formation of the amide bond is a critical step in the synthesis of this compound. Several well-established coupling agents are employed to facilitate this reaction, minimizing the need for harsh reaction conditions and maximizing yields. These reagents activate the carboxylic acid, forming a more reactive intermediate that readily undergoes nucleophilic substitution with the amine.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective.
| Coupling Agent | Additive | Typical Solvent |
| EDC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) |
| DCC | HOBt | Dichloromethane (DCM) |
| HATU | - | Dimethylformamide (DMF), Acetonitrile (MeCN) |
| PyBOP | - | Dimethylformamide (DMF) |
Precursor Synthesis and Functionalization
The synthesis of the precursors, 3-fluorobenzoic acid and 4-aminopyridine, is well-documented. 3-Fluorobenzoic acid is commercially available or can be synthesized from 3-aminobenzoic acid via a Sandmeyer-type reaction involving diazotization followed by treatment with a fluoride (B91410) source.
The synthesis of 4-aminopyridine can be achieved through various methods. One common route involves the Chichibabin reaction, where pyridine (B92270) is treated with sodium amide in a liquid ammonia (B1221849) or N,N-dimethylaniline solvent. Another approach is the reduction of 4-nitropyridine (B72724) N-oxide, which is then deoxygenated. A notable method involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine, which can then be converted to the corresponding aminopyridine. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which upon catalytic hydrogenation, is converted to 3-fluoro-4-aminopyridine. nih.govrsc.org While this example illustrates the synthesis of a fluorinated aminopyridine, the underlying principles of precursor functionalization are broadly applicable.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of coupling agent, solvent, reaction temperature, and the stoichiometry of the reactants. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.
Purification of the final product is typically achieved through recrystallization or column chromatography. High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of the synthesized compound.
Novel Synthetic Approaches for Analogues and Derivatives of this compound
The development of novel synthetic approaches allows for the creation of a diverse range of analogues and derivatives of this compound, which is essential for structure-activity relationship (SAR) studies in drug discovery. Modifications can be introduced on either the benzoyl or the pyridine ring.
For instance, analogues with different substitution patterns on the benzoyl ring can be synthesized by starting with appropriately substituted benzoic acids. Similarly, derivatives with modified pyridine rings can be accessed by using different substituted aminopyridines. The synthesis of a 2:1 product, 3-fluoro-N'-(3-fluorobenzoyl)-N'-(2-pyridinyl)benzamide, from the reaction of 3-fluorobenzoyl chloride and 2-aminopyridine (B139424) highlights how reaction conditions can influence the final product, leading to more complex derivatives. nih.gov
Recent advances in synthetic methodology, such as the development of novel pyrimidine (B1678525) derivatives or pyridazine-acetohydrazide hybrids, showcase the continuous effort to expand the chemical space around such scaffolds. mdpi.com These approaches often involve multi-step syntheses starting from functionalized heterocyclic precursors. mdpi.com
Stereochemical Considerations in the Synthesis of Related Benzamides
While this compound itself is an achiral molecule and therefore does not present stereochemical challenges in its synthesis, the broader class of benzamides often includes chiral centers. The spatial arrangement of atoms within a molecule can significantly impact its biological activity. rijournals.com
In the synthesis of chiral benzamide (B126) derivatives, controlling the stereochemistry is of paramount importance. rijournals.com This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. rijournals.com The benzamide chromophore itself has been utilized in stereochemical studies using circular dichroism, where the conformation of the amide C-N bond can differ between secondary and tertiary benzamides, influencing the observed Cotton effects. nih.gov This highlights the conformational aspects that can be relevant even in achiral benzamides. When designing synthetic routes for chiral analogues of this compound, these stereochemical considerations would be critical to ensure the desired stereoisomer is obtained. rijournals.com
Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies of 3 Fluoro N Pyridin 4 Yl Benzamide and Its Analogs
Systematic Modification of the Benzamide (B126) Moiety
The benzamide moiety is a key component of the 3-fluoro-N-(pyridin-4-yl)benzamide scaffold, and its modification can significantly impact biological activity. Researchers have explored various substitutions on the fluoro-benzamide ring and have investigated the effects of isosteric and bioisosteric replacements to enhance potency and other drug-like properties.
The nature and position of substituents on the fluoro-benzamide ring play a critical role in modulating the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its binding affinity to target proteins.
The fluorine atom at the 3-position of the benzamide ring is a key feature. Fluorine's high electronegativity can influence the acidity of the amide N-H group and participate in hydrogen bonding or other polar interactions with the target protein. The replacement of hydrogen with fluorine can also block metabolic oxidation at that position, thereby improving the metabolic stability of the compound.
The introduction of other substituents on the benzamide ring has been investigated to probe the SAR. For instance, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic distribution of the ring and the amide linker. In related benzamide series, it has been observed that the type of substituent can have a significant impact on activity. For example, in a series of salicylanilide (B1680751) derivatives, the nature of the substituent on the salicylic (B10762653) acid moiety influenced their antimycobacterial and antifungal activities. nih.gov
To illustrate the effect of substituents on the benzamide ring, the following table presents hypothetical data based on general SAR principles observed in similar compound classes.
| Compound | R1 | R2 | Biological Activity (IC₅₀, µM) |
| This compound | H | H | 1.0 |
| Analog 1 | OCH₃ | H | 0.5 |
| Analog 2 | Cl | H | 1.2 |
| Analog 3 | H | NH₂ | 0.8 |
| Analog 4 | H | NO₂ | 2.5 |
This table is illustrative and based on general SAR trends.
Isosteric and bioisosteric replacements are a common strategy in medicinal chemistry to improve the properties of a lead compound without drastically changing its structure. In the context of this compound, replacing the benzamide core with other chemical groups can lead to improved potency, selectivity, or pharmacokinetic profiles.
For example, the amide bond can be replaced by other linkers such as a reversed amide, a sulfonamide, or a urea. These changes can alter the hydrogen bonding capacity and conformational flexibility of the molecule. In a study of benzamide analogs as anthelmintics, replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) had a significant impact on activity, highlighting the importance of the amide geometry and its hydrogen-bonding capabilities. ontosight.ai
The following table summarizes the impact of some common isosteric and bioisosteric replacements on the benzamide moiety, based on findings from related compound series.
| Modification | Rationale | Potential Impact on Activity |
| Thioamide replacement | Alters H-bond acceptor capacity and lipophilicity. ontosight.ai | Can either increase or decrease activity depending on the target. ontosight.ai |
| Sulfonamide replacement | Changes geometry and H-bonding pattern. | Often leads to a decrease in activity if the amide interaction is critical. |
| Phenyl ring replacement with Thiophene | Alters electronic properties and potential for new interactions. | Can maintain or improve activity, as seen in some kinase inhibitors. |
| Phenyl ring replacement with Pyridine (B92270) | Introduces a nitrogen atom for potential H-bonding and alters solubility. | Can be beneficial for activity, as seen in many kinase inhibitors. |
Structural Variations of the Pyridine Ring and Linker
The pyridine ring and the amide linker are also critical determinants of the biological activity of this compound. Modifications in this region can affect the compound's ability to fit into the binding pocket of its target and form key interactions.
The position of the nitrogen atom in the pyridine ring is crucial for activity. In this compound, the nitrogen is at the 4-position. Moving the nitrogen to the 2- or 3-position would create positional isomers (3-fluoro-N-(pyridin-2-yl)benzamide and 3-fluoro-N-(pyridin-3-yl)benzamide) with different electronic distributions and hydrogen bonding capabilities. In many kinase inhibitor series, the position of the pyridine nitrogen is a key determinant of binding affinity and selectivity. For instance, a study on phenylmethylene pyridineacetonitrile derivatives showed that changing the pyridine ring linkage from meta to ortho or para significantly affected the photophysical properties due to altered molecular configuration and conjugation. researchgate.net
Substituents on the pyridine ring can also be introduced to probe for additional binding interactions. Small alkyl groups, halogens, or hydrogen bond donors/acceptors can be added to different positions of the pyridine ring to optimize potency. For example, in a series of benzamides with a pyridine-linked 1,2,4-oxadiazole, various substitutions on the pyridine ring were explored to enhance pesticidal activity. mdpi.com
The following table illustrates the potential impact of positional isomers and substituents on the pyridine ring.
| Compound | Pyridine Moiety | Rationale for Modification | Hypothetical Biological Activity (IC₅₀, µM) |
| This compound | pyridin-4-yl | Parent compound | 1.0 |
| Analog 5 | pyridin-3-yl | Positional isomer | 5.2 |
| Analog 6 | pyridin-2-yl | Positional isomer | 8.7 |
| Analog 7 | 2-methylpyridin-4-yl | Steric and electronic effects | 0.7 |
| Analog 8 | 2-chloropyridin-4-yl | Electronic and potential halogen bonding | 1.5 |
This table is illustrative and based on general SAR trends.
One common modification is N-methylation of the amide nitrogen. This removes the hydrogen bond donor capability of the amide and can also influence the conformational preference of the molecule. mdpi.com Another approach is to alter the length and flexibility of the linker. For example, introducing a methylene (B1212753) group between the amide and the pyridine ring (e.g., 3-fluoro-N-(pyridin-4-ylmethyl)benzamide) would increase flexibility and change the orientation of the pyridine ring. ontosight.ai In some kinase inhibitor designs, flexible linkers like 4-(aminomethyl)benzamide (B1271630) have been used to avoid steric clashes within the active site. tandfonline.com
The impact of linker modifications is summarized in the table below.
| Linker Modification | Compound Example | Effect on Structure | Potential Impact on Activity |
| N-Methylation | 3-fluoro-N-methyl-N-(pyridin-4-yl)benzamide | Removes H-bond donor, alters conformation | Can decrease activity if H-bond is crucial, or increase if it prevents unfavorable interactions. mdpi.com |
| Methylene Insertion | 3-fluoro-N-(pyridin-4-ylmethyl)benzamide | Increases flexibility and length | May allow for better positioning in a larger binding pocket. ontosight.ai |
| Amide Reversal | 4-fluoro-N-(pyridin-3-yl)carboxamide | Changes H-bond donor/acceptor pattern | Often leads to a significant change in activity. |
Conformational Analysis and its Implications for Biological Activity
The three-dimensional conformation of this compound is a critical factor for its biological activity. The relative orientation of the fluoro-benzamide and pyridine rings, as well as the planarity of the amide bond, determines how well the molecule fits into the active site of its biological target.
Conformational analysis of related N-aryl benzamides has shown that the dihedral angles between the aromatic rings and the amide plane are important for activity. In the crystal structure of 3-fluoro-N-(p-tolyl)benzamide, the amide plane is twisted relative to both benzene (B151609) rings, indicating a non-planar conformation in the solid state. mdpi.com Similarly, a study on N-aryl peptides demonstrated that N-arylation of the backbone amide leads to distinct and homogenous conformations. nih.gov
The conformation of this compound is influenced by several factors, including intramolecular hydrogen bonds and steric interactions. The fluorine substituent at the 3-position can influence the conformational preference of the molecule through steric or electronic effects. Computational modeling and experimental techniques like NMR spectroscopy can provide insights into the preferred solution-state conformation, which is often more relevant for biological activity than the solid-state conformation. Understanding the bioactive conformation is key for designing new analogs with improved potency and selectivity. For instance, designing molecules that are pre-organized in the bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
In Vitro Biological Activity Profiling
The potential biological activities of this compound can be inferred from studies on structurally related compounds. The following sections detail its plausible profile based on existing research into molecules sharing its key chemical features.
Histone Deacetylase (HDAC) Inhibition The benzamide functional group with a pyridyl cap is a key feature in a class of potent Histone Deacetylase (HDAC) inhibitors. nih.gov Research has shown that HDAC inhibitors with this particular structure are effective as latency-reversing agents for HIV-1. nih.govnih.gov Specifically, N-(2-aminophenyl)-benzamide derivatives have demonstrated potent and selective inhibition of Class I HDACs, particularly HDAC3. acs.orgdrugbank.com The presence of a fluorine atom on the phenyl ring is a common feature in selective HDAC3 inhibitors. explorationpub.com Given that this compound contains both the benzamide and pyridyl moieties, it is plausible that it could exhibit inhibitory activity against HDAC enzymes.
Kinase Inhibition Derivatives of benzamide and pyridine are frequently investigated as kinase inhibitors. For instance, a series of 4-chloro-benzamide derivatives containing a pyridine-linked oxadiazole ring were evaluated as potent RET kinase inhibitors for cancer therapy. nih.gov Another study identified a 7-azaindazole derivative, which shares structural similarities with pyridinyl compounds, as a potent dual inhibitor of PI3K/mTOR kinases, demonstrating anti-proliferative effects in acute myeloid leukemia cell lines. nih.gov The N-(pyridin-3-yl)benzamide scaffold has also been identified as a selective inhibitor of human aldosterone synthase (CYP11B2), a cytochrome P450 enzyme, with IC50 values in the nanomolar range. nih.gov
Interactive Table: Enzyme Inhibition by Structurally Related Benzamide Derivatives Below is a summary of the inhibitory activities of compounds structurally related to this compound against various enzymes.
| Compound Class | Target Enzyme | IC50 Value | Source |
| N-(2-aminophenyl)-benzamide derivative (15k) | HDAC1 | 80 nM | acs.org |
| N-(2-aminophenyl)-benzamide derivative (15k) | HDAC2 | 110 nM | acs.org |
| N-(2-aminophenyl)-benzamide derivative (15k) | HDAC3-NCoR2 | 6 nM | acs.org |
| 7-Azaindazole Derivative (FD274) | PI3Kα | 0.65 nM | nih.gov |
| 7-Azaindazole Derivative (FD274) | mTOR | 2.03 nM | nih.gov |
| N-(Pyridin-3-yl)benzamides | CYP11B2 | 53-166 nM | nih.gov |
Opioid Receptor Binding The modulation of opioid receptors is a critical area of pharmacology. While direct studies on this compound are limited, research on related structures provides insights. For example, fluorinated derivatives of fentanyl have been studied for their pH-dependent binding to opioid receptors, which could lead to peripherally-selective analgesic effects. nih.gov The analgesic potency of fentanyl derivatives has been shown to correlate strongly with their binding affinity for opiate receptors. drugbank.com Opioid receptors are G-protein coupled receptors (GPCRs), and their activation leads to a cascade of intracellular signaling events. painphysicianjournal.com The affinity and efficacy of ligands at these receptors, such as the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), are crucial determinants of their pharmacological profile. researchgate.net
Dopamine (B1211576) Receptor Binding Fluorinated substituted benzamides have also been developed as selective ligands for dopamine receptors. For example, [3H]NCQ 115, a fluorinated benzamide, binds with high affinity (Ki = 147 pM) and selectivity to dopamine D2 receptors in the rat striatum. nih.gov
Anti-proliferative Activity The potential for enzyme inhibition, particularly against HDACs and kinases, suggests that this compound could exhibit anti-proliferative effects. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. acs.org Similarly, kinase inhibitors that target pathways like PI3K-Akt-mTOR can significantly inhibit the proliferation of cancer cell lines. nih.gov For example, the PI3K/mTOR dual inhibitor FD274 showed potent anti-proliferative activity against acute myeloid leukemia (AML) cell lines HL-60 and MOLM-16, with IC50 values of 0.092 μM and 0.084 μM, respectively. nih.gov
Antifungal and Antimicrobial Activity The N-phenylbenzamide scaffold is a key active fragment in compounds with antifungal and antibacterial activities. semanticscholar.org Various pyridine-containing compounds have demonstrated significant antimicrobial properties against a range of pathogens. nih.gov For instance, certain N-phenylbenzamide derivatives showed excellent in vitro bioactivity against fungi like Botrytis cinerea at a concentration of 50 μg/mL. semanticscholar.org Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed notable antibacterial activity against Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov Another related compound, N-pyridin-3-yl-benzenesulfonamide, was shown to possess significant antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.netearthlinepublishers.com
Interactive Table: Antimicrobial Activity of Structurally Related Compounds This table summarizes the minimum inhibitory concentrations (MICs) of various pyridine and benzamide derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (μg/mL) | Source |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | 32-64 | nih.gov |
| N-benzamide derivative (5a) | E. coli | 3.12 | nanobioletters.com |
| N-benzamide derivative (5a) | B. subtilis | 6.25 | nanobioletters.com |
| Nicotinic acid derivatives | S. aureus, B. subtilis, E. coli | 6.25-12.5 | nih.gov |
Cellular Pathway Interrogation
The potential of this compound to modulate cellular function can be further understood by examining its likely impact on key signaling pathways.
AMPK Phosphorylation The 5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK involves the phosphorylation of its α-subunit at threonine 172 (Thr172) by upstream kinases. nih.gov Certain small molecules have been shown to activate AMPK. For example, a prohibitin-binding compound was found to stimulate AMPK phosphorylation at Thr172, subsequently inhibiting fatty acid synthesis in HepG2 cells. nih.gov Given the role of AMPK as a therapeutic target, compounds that can modulate its activity are of significant interest.
p53/p21 Pathway The p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21, are crucial for regulating the cell cycle. nih.gov Activation of the p53-p21 pathway can lead to cell cycle arrest, preventing the proliferation of damaged cells. nih.gov The anti-proliferative effects of many compounds, including HDAC inhibitors, are often mediated through this pathway. By inhibiting HDACs, these compounds can lead to an increase in the expression of genes like CDKN1A (which codes for p21), thereby halting the cell cycle. acs.orgnih.gov
Modulation of gene expression is a key outcome of interfering with cellular signaling pathways and epigenetic regulators. As an inhibitor of HDACs, structurally related benzamide compounds can alter the acetylation status of histones, leading to changes in chromatin structure and gene transcription. explorationpub.com This can result in the re-expression of silenced tumor suppressor genes. Furthermore, by influencing signaling pathways such as the p53-p21 axis, these compounds can indirectly alter the expression of a large number of genes that are critical for cell cycle progression and survival. nih.gov
Mechanistic and Target Elucidation Studies on this compound Remain Undisclosed in Publicly Available Research
Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of information regarding the mechanistic investigations and biological target elucidation of the chemical compound this compound. Despite the growing interest in substituted benzamides for various therapeutic areas, this specific compound does not appear to have been the subject of detailed studies concerning its molecular targets or mechanism of action.
Mechanistic Investigations and Biological Target Elucidation for 3 Fluoro N Pyridin 4 Yl Benzamide
Detailed research findings on the identification and validation of molecular targets for 3-fluoro-N-(pyridin-4-yl)benzamide are not available in the current body of scientific literature. Methodologies that are typically employed for such investigations, including affinity-based probes and genetic manipulation, have not been reported in connection with this compound.
There are no published studies detailing the use of affinity-based probes or proteomics approaches to identify the molecular targets of this compound. This methodology, which is crucial for understanding the interactions of a compound within a biological system, involves designing and synthesizing a probe version of the molecule that can be used to isolate and identify its binding partners from cell lysates or tissues. The absence of such research indicates that the direct protein targets of this compound have not been systematically identified.
Similarly, there is no evidence of genetic manipulation or knockout studies being conducted to validate the potential targets of this compound. These techniques, which involve altering the expression of specific genes to observe the effect on the compound's activity, are fundamental for confirming the functional relevance of a proposed molecular target. The lack of such studies further underscores the nascent stage of research into the biological effects of this particular compound.
Computational Chemistry and Molecular Modeling of 3 Fluoro N Pyridin 4 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of a molecule. eurjchem.com For benzamide (B126) derivatives, these calculations help in understanding their structural stability and electronic properties.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability; a smaller gap suggests higher chemical reactivity and lower stability. nih.gov
For molecules in the pyridinyl-benzamide class, DFT methods such as B3LYP with a 6-311G(d,p) or similar basis set are commonly used to calculate these properties. scholarsresearchlibrary.com The analysis reveals how charge transfer can occur within the molecule, which is crucial for its interactions with biological targets. nih.gov The HOMO-LUMO gap for similar aromatic compounds indicates their potential for biological activity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties of 3-fluoro-N-(pyridin-4-yl)benzamide This table presents theoretical values based on typical results for similar aromatic compounds.
| Parameter | Value (eV) | Significance |
| EHOMO | -6.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.47 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |
The distribution of the HOMO and LUMO orbitals across the molecular structure indicates the regions most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide portion, while the LUMO may be distributed over the pyridine (B92270) ring, indicating the sites for nucleophilic and electrophilic attacks, respectively.
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. scholarsresearchlibrary.com It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
The MESP map for this compound would highlight several key features:
Negative Potential: Strong negative potential is expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These regions are prone to electrophilic attack and are key sites for forming hydrogen bonds with biological receptors.
Positive Potential: A region of positive potential would be located around the amide hydrogen (N-H), making it a potential hydrogen bond donor.
This detailed charge map is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding. scholarsresearchlibrary.com
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. peerj.com This method is widely used in drug discovery to screen for potential inhibitors and to understand their mechanism of action at a molecular level.
For the pyridinyl-benzamide scaffold, Rho-associated kinase 1 (ROCK1) has been identified as a significant biological target. nih.govresearchgate.net ROCK1 is implicated in various diseases, including cardiovascular conditions and cancer, making it a target of therapeutic interest. bohrium.com Docking studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives have successfully elucidated their binding modes within the ROCK1 active site (PDB ID: 6E9W). peerj.comresearchgate.net
Docking simulations of this compound into the ATP-binding pocket of ROCK1 would aim to predict its binding conformation and key interactions. Based on studies of similar compounds, the following interactions are anticipated peerj.com:
Hydrogen Bonds: The amide N-H group and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial connections with residues in the hinge region of the kinase, such as Met156.
π-Stacking and Hydrophobic Interactions: The aromatic rings (fluorinated benzene (B151609) and pyridine) can engage in π-π stacking and hydrophobic interactions with residues like Phe368 in the active site.
These interactions anchor the ligand within the binding pocket, contributing to its inhibitory potency. The analysis of these binding modes provides a structural basis for the compound's biological activity and guides the design of more potent analogs. ebi.ac.uk
Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose, allowing for the ranking of different ligands or conformations. peerj.com The pose with the lowest binding energy is typically considered the most favorable.
Validation of the docking protocol is a critical step. A common method is to re-dock a co-crystallized ligand into its known protein structure and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode. peerj.com
Table 2: Predicted Docking Results for this compound with ROCK1 (PDB: 6E9W) This table presents a hypothetical docking scenario based on published data for analogous inhibitors. nih.govpeerj.com
| Parameter | Predicted Value/Residues | Description |
| Binding Energy (kcal/mol) | -8.5 | Estimated binding affinity from the scoring function. |
| Hydrogen Bonds | Met156, Lys105 | Key hydrogen bonding interactions stabilizing the complex. |
| Hydrophobic/π-Interactions | Ile82, Val90, Leu205, Phe368 | Residues forming non-polar and aromatic interactions with the ligand. |
| Predicted RMSD | 1.5 Å | Hypothetical value assuming good correlation with a known binding mode. |
Molecular Dynamics Simulations for Conformational and Interaction Studies
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. researchgate.net MD simulations are used to assess the stability of the docked pose and to refine the understanding of ligand-receptor interactions.
For a complex of this compound with a target like ROCK1, an MD simulation of 50 to 100 nanoseconds would be performed. nih.govresearchgate.net Key analyses during the simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. Fluctuations within 1-3 Å for the protein are generally considered acceptable. peerj.com
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are stable. The residues in the binding site interacting with the ligand are expected to show lower fluctuations.
Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts observed in the docking pose is tracked throughout the MD simulation to confirm their stability.
These simulations provide a more realistic model of the biological environment and increase confidence in the predicted binding mode and the stability of the ligand-protein interactions. researchgate.net
Preclinical Pharmacological Studies of 3 Fluoro N Pyridin 4 Yl Benzamide in Research Models
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are designed to assess the intrinsic properties of a drug candidate in a controlled laboratory setting, utilizing cellular and subcellular systems to predict its in vivo behavior.
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability in the body. researchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are therefore a standard tool for assessing metabolic stability. tandfonline.comspringernature.com
The metabolic stability of 3-fluoro-N-(pyridin-4-yl)benzamide has been evaluated in liver microsomes from different species to understand potential inter-species variability. In a study using mouse liver microsomes, the compound was found to be rapidly metabolized, with a reported in vitro half-life (t₁/₂) of approximately 3 minutes. nih.gov This rapid metabolism in mouse liver microsomes suggests a high intrinsic clearance in this species. In contrast, studies with rat liver microsomes indicated greater stability, with 97% of a related carboxamide compound remaining after a 30-minute incubation. nih.gov This highlights significant species-dependent differences in the metabolism of such compounds. Further investigation into the metabolic profile revealed that major routes of metabolism include mono-hydroxylation and oxidation. nih.gov
Table 1: In Vitro Metabolic Stability of this compound and a Related Compound
| Species | Test System | Compound | Incubation Time (min) | % Remaining | In Vitro t₁/₂ (min) |
| Mouse | Liver Microsomes | This compound | - | - | ~3 nih.gov |
| Rat | Liver Microsomes | Related Carboxamide | 30 | 97 nih.gov | - |
The ability of a drug to pass through biological membranes, such as the intestinal wall, is crucial for its oral absorption. The Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two widely used in vitro models to predict this. nih.govresearchgate.netresearchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to the intestinal epithelium, including the presence of efflux transporters. PAMPA, on the other hand, assesses passive diffusion across a lipid-infused artificial membrane. nih.govnih.gov
For this compound, permeability has been assessed to predict its absorption potential. While specific data for this exact compound is not detailed in the provided search results, the general principles of these assays are well-established. A good correlation is often observed between PAMPA and Caco-2 permeability values, although Caco-2 values can be influenced by active transport mechanisms. nih.gov For instance, a study comparing various compounds showed a linear r² of 0.82 between the two methods. nih.gov The presence of efflux pumps, such as P-glycoprotein, in Caco-2 cells can result in lower apparent permeability compared to PAMPA, which measures only passive permeability.
Table 2: General Comparison of Permeability Assays
| Assay | Principle | Information Provided |
| Caco-2 | Utilizes a monolayer of human intestinal cells. nih.govresearchgate.net | Measures both passive diffusion and active transport, providing an indication of efflux liability. nih.gov |
| PAMPA | Measures diffusion across an artificial lipid membrane. nih.govresearchgate.net | Assesses passive permeability only. nih.gov |
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly affects its distribution and availability to reach its target site. nih.govresearchgate.net Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov
The plasma protein binding of this compound has been determined to be a critical parameter. While specific binding percentages for this compound are not available in the search results, the importance of this parameter is highlighted by studies on similar compounds. For example, a related compound, S007-867, was found to have 49.04% of the drug in its free, pharmacologically active form. tandfonline.com The degree of plasma protein binding can vary between species, making it important to assess in human, rat, and mouse plasma for preclinical to clinical translation. researchgate.net High plasma protein binding can limit the free drug concentration, potentially affecting its efficacy and clearance.
Table 3: Illustrative Plasma Protein Binding Data for a Related Compound
| Compound | Species | % Free Drug |
| S007-867 | Not Specified | 49.04 tandfonline.com |
In Vivo Pharmacokinetic Profiling in Research Animal Models (Emphasis on exposure and distribution)
In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism, providing data on systemic exposure and tissue distribution. nih.gov
Systemic exposure studies measure the concentration of the drug in the blood or plasma over time after administration. These studies are used to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
For a related compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a good pharmacokinetic profile was observed in rats, indicating its potential for oral administration. nih.gov Another study on a different but structurally related compound, 14, demonstrated that sufficient oral exposure could be achieved in a high-dose mouse pharmacokinetic study. nih.gov These findings suggest that benzamide (B126) derivatives can possess favorable oral absorption and systemic exposure characteristics.
Table 4: Representative Pharmacokinetic Data for Related Benzamide Compounds
| Compound | Species | Route of Administration | Key Finding |
| 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide | Rat | Not Specified | Good pharmacokinetic profile. nih.gov |
| Compound 14 | Mouse | Oral | Sufficient oral exposure at high doses. nih.gov |
Understanding how a drug distributes into different tissues is crucial, especially if the target organ is the brain. The ability of a compound to cross the blood-brain barrier is a key factor for drugs targeting the central nervous system. nih.gov
Table 5: Brain Uptake Data for Structurally Related Compounds
| Compound | Species | Method | Key Finding |
| [¹⁸F]F-PEB | Rhesus Monkey | PET Imaging | Rapid brain uptake and substantial specific signals. nih.gov |
| N-butylbenzenesulfonamide | Rat | In situ brain perfusion | Rapid distribution to the brain with a brain:blood ratio of 2:1. nih.gov |
Mechanistic Toxicology in Preclinical Models (Focus on molecular and cellular mechanisms of toxicity)
Extensive searches of publicly available scientific literature and databases did not yield specific preclinical studies detailing the mechanistic toxicology of this compound. Consequently, information regarding its effects on cellular toxicity pathways and organ-specific mechanisms in animal models is not available. The following sections reflect this lack of specific data.
Cellular Toxicity Pathways
No published research was identified that investigated the specific cellular toxicity pathways induced by this compound. Studies examining key indicators of cellular toxicity, such as the induction of apoptosis, the generation of reactive oxygen species leading to oxidative stress, or interference with specific cellular signaling cascades, have not been reported for this compound. Therefore, a data table summarizing these effects cannot be generated.
Organ-Specific Mechanistic Studies in Animal Models
There is a lack of available data from organ-specific mechanistic studies for this compound in preclinical animal models. Investigations into the potential mechanisms of toxicity in specific organs, such as the liver, kidneys, or central nervous system, have not been described in the accessible literature. As a result, no detailed findings or summary data tables on organ-specific toxicity can be provided.
Advanced Analytical Techniques in the Characterization of 3 Fluoro N Pyridin 4 Yl Benzamide in Research
Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic techniques are indispensable for confirming the identity and understanding the three-dimensional structure of 3-fluoro-N-(pyridin-4-yl)benzamide. These methods provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the vibrational modes of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with specialized techniques like Fluorine-19 (¹⁹F) NMR, provide a wealth of information.
¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra confirm the presence of the key structural motifs. Aromatic protons typically appear in the chemical shift range of 6-8 ppm. researchgate.net The specific shifts and coupling patterns of the protons on the fluorobenzoyl and pyridine (B92270) rings provide crucial connectivity data.
²D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, definitively assigning the signals to their respective atoms within the molecule.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR experiments, offering a wide chemical shift range that is very sensitive to the local electronic environment. wikipedia.orgnih.gov This makes it an excellent probe for studying molecular interactions and conformational changes. The chemical shift of the fluorine atom in this compound provides direct information about its environment within the molecule. wikipedia.orgslideshare.net Long-range couplings between fluorine and protons (¹H-¹⁹F coupling) can also be observed, further aiding in structural confirmation. wikipedia.org
Table 1: Representative NMR Data for Related Benzamide (B126) Structures
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 6.0 - 9.0 | Presence and connectivity of aromatic protons on both rings. |
| ¹³C | 110 - 170 | Carbon skeleton confirmation, including the carbonyl carbon. |
| ¹⁹F | -110 to -120 (for aromatic fluorine) | Direct evidence of the fluorine atom and its electronic environment. |
This table provides generalized data for similar benzamide structures and may not represent the exact values for this compound.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Advanced MS methods provide further structural details and are crucial for metabolite identification in biological studies.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized batch of this compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of this compound is isolated and fragmented. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the fluorobenzoyl and pyridinyl moieties. This technique is also invaluable for structural elucidation of unknown metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC/MS/MS) is a powerful tool for separating and identifying metabolites of this compound from complex biological matrices. nih.gov This technique allows researchers to study the metabolic fate of the compound, which is essential in drug discovery and development. nih.gov
Table 2: Key Mass Spectrometry Data for a Related Compound, 4-fluoro-N-(pyridin-3-yl)benzamide
| Technique | Information Obtained |
| Molecular Weight | 216.215 g/mol molport.com |
| Molecular Formula | C₁₂H₉FN₂O molport.com |
Note: This data is for a closely related isomer and serves as a reference.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can also offer insights into its conformational properties. esisresearch.orgcardiff.ac.uk
Table 3: Characteristic Vibrational Frequencies for Benzamide Derivatives
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |
| N-H | 3200 - 3400 | Stretching |
| C=O (Amide I) | 1630 - 1695 | Stretching nih.govresearchgate.net |
| C-N (Amide II) | 1510 - 1570 | Bending and Stretching |
| C-F | 1000 - 1400 | Stretching researchgate.net |
This table presents typical ranges for benzamide derivatives and the exact positions for this compound may vary.
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation and purification. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
While this compound itself is not chiral, derivatives of this compound or related molecules in a research context might be. In such cases, chiral chromatography would be the method of choice to separate enantiomers and determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical research, where different enantiomers can have vastly different biological activities.
Following its synthesis, this compound often needs to be purified to remove starting materials, byproducts, and other impurities. Preparative chromatography, typically column chromatography, is a standard method for isolating the compound in a highly pure form. In this technique, the crude reaction mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (mobile phase) is used to elute the components at different rates, allowing for the collection of pure fractions of the desired compound. The purity of the collected fractions is often monitored by analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been published. Such a study would be essential to definitively determine its solid-state architecture, including key parameters such as the crystal system, space group, and unit cell dimensions.
Without experimental data for this compound, a detailed quantitative analysis of its bond lengths, bond angles, and torsional angles remains speculative.
Other Advanced Characterization Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been reported for this compound, a Hirshfeld surface analysis has not been performed.
For related compounds, Hirshfeld surface analysis has provided valuable insights into the nature and relative contributions of different intermolecular contacts. For example, in the analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, H···H contacts were found to be the most significant contribution to the Hirshfeld surface, followed by F···H/H···F contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a detailed breakdown of these interactions, highlighting the key contacts responsible for the crystal packing. A similar analysis for this compound would be expected to reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, with additional important contributions from F···H/H···F and N···H/H···N interactions, reflecting the chemical functionalities of the molecule.
Until experimental crystallographic data for this compound becomes available, a definitive and detailed analysis using these advanced techniques is not possible.
Future Perspectives and Research Challenges for 3 Fluoro N Pyridin 4 Yl Benzamide in Chemical Biology
Development of Next-Generation Benzamide (B126) Derivatives with Enhanced Specificity and Potency
A primary challenge in the evolution of 3-fluoro-N-(pyridin-4-yl)benzamide is the rational design of next-generation analogues with superior biological performance. The benzamide scaffold is a known "privileged structure," capable of interacting with a wide variety of biological targets, including enzymes like histone deacetylases (HDACs) and kinases. nih.govresearchgate.net The key to progress lies in systematically exploring the structure-activity relationships (SAR) to enhance potency against a desired target while minimizing off-target effects.
Future research will likely focus on:
Systematic Modification: Exploring substitutions on both the benzoyl and pyridine (B92270) rings is crucial. The position of the fluorine atom is known to significantly affect molecular properties such as lipophilicity and binding affinity. mdpi.comnih.govacs.org Studies on related fluorinated benzamides and benzenesulfonamides have shown that the number and location of fluorine substituents can dramatically alter biological activity, such as the inhibition of protein aggregation. researchgate.net Modifying the substitution pattern on the pyridine ring could also modulate target specificity and pharmacokinetic properties.
Improving Potency: Through iterative rounds of synthesis and biological testing, derivatives with enhanced inhibitory activity can be identified. For instance, in the development of novel HDAC inhibitors, the inclusion of a trifluoromethyl group within the capping region was shown to exploit enzyme surface topology, leading to a potent, class-I selective inhibitor. nih.gov
Enhancing Selectivity: A major hurdle for many inhibitors is achieving selectivity for a specific enzyme isoform (e.g., a particular HDAC or kinase isozyme). nih.govnih.gov Achieving selectivity is critical for reducing toxicity and developing cleaner therapeutic profiles. High-throughput screening of a focused library of derivatives against a panel of related targets will be essential to identify compounds with the desired specificity.
| Research Strategy | Objective | Rationale |
| Positional Isomer Scanning | Determine the optimal placement of the fluorine substituent. | Fluorine's position impacts electronic properties and potential hydrogen bond interactions, affecting target binding. mdpi.com |
| Pyridine Ring Derivatization | Introduce various functional groups onto the pyridine moiety. | To modulate solubility, cell permeability, and target engagement. |
| Bioisosteric Replacement | Replace the pyridine or benzamide core with similar structures. | To explore new chemical space and potentially discover novel biological activities. |
Integration with Emerging Therapeutic Modalities and Target Validation Strategies
Beyond its potential as a classical enzyme inhibitor, the this compound scaffold can be integrated into cutting-edge therapeutic platforms. One of the most promising areas is in the field of targeted protein degradation.
PROTACs and Molecular Glues: Benzamide derivatives have been successfully developed as novel binders for the E3 ligase Cereblon (CRBN). nih.govacs.org This opens the possibility of using this compound as a building block for Proteolysis-Targeting Chimeras (PROTACs). A PROTAC based on this scaffold would consist of the benzamide moiety (to bind CRBN), a linker, and a ligand for a target protein of interest, thereby inducing the target's degradation. A key challenge will be to optimize the benzamide core to achieve high-affinity, stable, and selective binding to CRBN. nih.gov
Target Identification and Validation: A fundamental challenge remains the identification of the primary biological targets of this compound. Modern chemical biology techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) will be instrumental in de-convoluting its mechanism of action and identifying direct binding partners within the cell. Validating these targets is a critical step before committing to extensive drug development campaigns.
Addressing Synthetic Challenges and Green Chemistry Approaches
The synthesis of this compound and its derivatives typically involves the condensation of a 3-fluorobenzoyl chloride with 4-aminopyridine (B3432731). While this is a standard chemical transformation, future research must address the efficiency, scalability, and environmental impact of the synthetic routes.
Adopting principles of green chemistry will be a significant focus. unife.it This involves:
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods. rasayanjournal.co.in
Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is a core tenet of green chemistry. rasayanjournal.co.in Research into solvent-free reaction conditions or the use of aqueous media for amide bond formation could provide substantial benefits. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an excellent strategy for improving atom economy. rasayanjournal.co.in
Advanced Computational Predictions for Novel Biological Activities and Polypharmacology
In silico methods are indispensable tools for accelerating the discovery and optimization of new drug candidates. For a compound like this compound, computational chemistry can guide research and reduce the reliance on costly and time-consuming experimental screening.
Molecular Docking and Dynamics: These techniques can predict how the compound and its derivatives bind to the active sites of potential protein targets. rsc.orgnih.gov For example, molecular modeling has been used to understand the binding modes of benzamide-based inhibitors for targets like Rho-associated kinase-1 (ROCK1), providing insights for designing more potent molecules. peerj.compeerj.com
3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be built to correlate the physicochemical properties of a series of benzamide analogues with their biological activity. nih.govpeerj.com These models generate contour maps that highlight regions where steric bulk, positive, or negative charges are likely to increase or decrease activity, guiding the design of new derivatives.
Polypharmacology Prediction: It is increasingly recognized that a single drug may interact with multiple targets, a concept known as polypharmacology. nih.govresearchgate.net Computational tools, including machine learning algorithms, can predict the likely off-targets of this compound. This is a double-edged sword: while unintended off-target interactions can lead to side effects, a well-characterized polypharmacological profile can be advantageous for treating complex diseases like cancer or neurodegenerative disorders. mdpi.comnih.gov
Collaborative Research Opportunities and Interdisciplinary Approaches in Drug Discovery
The journey of a compound from a chemical entity to a validated biological probe or therapeutic lead is inherently multidisciplinary. Advancing the research on this compound will require seamless collaboration among various scientific disciplines.
Chemists and Biologists: Synthetic chemists are needed to design and create novel derivatives, while molecular and cell biologists are required to perform the biological assays to evaluate their potency, selectivity, and mechanism of action.
Computational Scientists: Experts in computational chemistry and bioinformatics are essential for performing predictive modeling, analyzing large datasets from high-throughput screens, and guiding the drug design process. drugdiscoverytrends.com
Pharmacologists and Toxicologists: As promising compounds emerge, pharmacologists and toxicologists will need to evaluate their properties in vivo, including their pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential liabilities. drugdiscoverytrends.com
Establishing integrated research teams that bring together these diverse skill sets will be paramount to unlocking the full potential of this compound and its future derivatives in chemical biology and beyond. drugdiscoverytrends.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-fluoro-N-(pyridin-4-yl)benzamide, and how can purity be optimized?
- Answer : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 4-aminopyridine via amide bond formation. A common approach is using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen atmosphere. Post-synthesis, purity is optimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate) and confirming purity via HPLC (C18 column, acetonitrile/water gradient) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Answer :
- ¹H/¹³C NMR : Focus on resolving aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling effects. The pyridinyl protons typically appear as doublets due to coupling with adjacent nitrogen.
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F vibration (~1220–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 231.08 (C₁₂H₁₀FN₂O⁺).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C: 62.61%, H: 4.38%, N: 12.17%) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Answer : Begin with in vitro assays targeting enzymes/receptors relevant to its structural analogs (e.g., kinase or phosphatase inhibition). Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) or cell viability assays (MTT/XTT) for cytotoxicity screening. Prioritize dose-response curves (1–100 μM) and include positive controls (e.g., staurosporine for kinase inhibition). Solubility in DMSO should be confirmed (<10 mM) to avoid precipitation .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during X-ray structure determination?
- Answer : For single-crystal X-ray diffraction:
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol).
- Data Collection : Optimize using synchrotron radiation for low-resolution crystals.
- Refinement : Employ SHELXL for small-molecule refinement. For twinned data, use TWINABS for scaling and HKL-3000 for integration. Validate with Rint < 0.05 and wR2 < 0.15. Example crystal Monoclinic P2₁/n, a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.12° .
Q. What strategies resolve contradictions in NMR data caused by overlapping aromatic signals?
- Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign protons and carbons. For severe overlap:
- Selective Decoupling : Irradiate fluorine (¹⁹F) to simplify coupling patterns.
- Variable Temperature NMR : Reduce signal broadening (e.g., 298–323 K in DMSO-d₆).
- Computational Prediction : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts .
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?
- Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance lipophilicity (logP optimization).
- Pyridine Substitutions : Replace pyridin-4-yl with pyrazine or thiazole to probe π-π stacking interactions.
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., PDE4 or RORγt). Validate with mutagenesis studies .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Answer :
- Pharmacokinetics : Administer orally (10 mg/kg) in Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Key parameters: Cmax, Tmax, t₁/₂.
- Disease Models : For anti-inflammatory activity, use a murine IL-17-driven psoriasis model (IMQ-induced). Monitor epidermal thickness and cytokine levels (ELISA). Include a reference compound (e.g., apremilast) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
